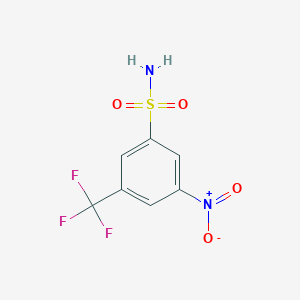
3-methanesulfonyl-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methanesulfonyl-2,2-dimethylpropan-1-ol, also known as dimethyl sulfone (DMSO), is a colorless, odorless, and hygroscopic liquid that is often used as a solvent in various scientific research applications. It is a highly polar aprotic solvent, meaning it is capable of dissolving both polar and nonpolar compounds. Due to its polarity and ability to dissolve both polar and nonpolar compounds, it has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and drug delivery.
Scientific Research Applications
Dimethyl sulfone has been used in various scientific research applications, such as organic synthesis, biochemistry, and drug delivery. It has been used as a solvent in organic synthesis due to its ability to dissolve both polar and nonpolar compounds. It has also been used in biochemistry as a reaction medium for enzyme-catalyzed reactions, as well as a reagent for the preparation of various compounds. In addition, 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone has been used in drug delivery, as it is able to penetrate cell membranes and deliver drugs to target cells.
Mechanism of Action
Dimethyl sulfone is able to penetrate cell membranes due to its small molecular size and lack of charge. It is also able to form hydrogen bonds with the phospholipid headgroups of the cell membrane, allowing it to penetrate the cell membrane. Once inside the cell, 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone is able to bind to proteins, as well as to other molecules, and can act as a carrier for drugs and other molecules.
Biochemical and Physiological Effects
Dimethyl sulfone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of the cell membrane, allowing for the transport of drugs and other molecules into the cell. It has also been shown to increase the solubility of drugs, allowing for more efficient delivery of drugs to target cells. In addition, 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone has been shown to have anti-inflammatory and analgesic effects, as well as to have antioxidant properties.
Advantages and Limitations for Lab Experiments
The use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in laboratory experiments has several advantages. It is a non-toxic and non-flammable solvent, making it safe to use in the laboratory. It is also a highly polar aprotic solvent, meaning it is capable of dissolving both polar and nonpolar compounds. In addition, it is able to penetrate cell membranes, allowing for the delivery of drugs and other molecules to target cells.
However, there are some limitations to the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in laboratory experiments. It is hygroscopic, meaning it can absorb moisture from the air, which can affect the results of experiments. In addition, it is volatile, meaning it can evaporate quickly, which can also affect the results of experiments.
Future Directions
There are several potential future directions for the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in scientific research. One potential direction is the development of new methods for drug delivery using 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone. Another potential direction is the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in the synthesis of new molecules and compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone, as well as its potential therapeutic applications. Finally, further research could be conducted on the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in the synthesis of new materials, such as polymers and nanomaterials.
Synthesis Methods
Dimethyl sulfone is produced by the reaction of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfide and hydrogen peroxide. The reaction involves the oxidation of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfide to 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfoxide, which then undergoes further oxidation to form 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone. The reaction can be represented as follows:
CH3SCH3 + H2O2 → CH3S(O)CH3 + H2O
CH3S(O)CH3 + H2O2 → CH3S(O)2CH3 + H2O
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-methanesulfonyl-2,2-dimethylpropan-1-ol can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethylpropan-1-ol", "methanesulfonyl chloride", "triethylamine", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,2-dimethylpropan-1-ol is reacted with methanesulfonyl chloride in the presence of triethylamine to form 3-methanesulfonyl-2,2-dimethylpropan-1-ol chloride.", "Step 2: The resulting chloride is then treated with a solution of sodium bicarbonate in water to form the corresponding alcohol, 3-methanesulfonyl-2,2-dimethylpropan-1-ol.", "Step 3: The product is then extracted from the aqueous solution using diethyl ether and purified through distillation or recrystallization." ] } | |
CAS RN |
1895730-20-7 |
Product Name |
3-methanesulfonyl-2,2-dimethylpropan-1-ol |
Molecular Formula |
C6H14O3S |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



